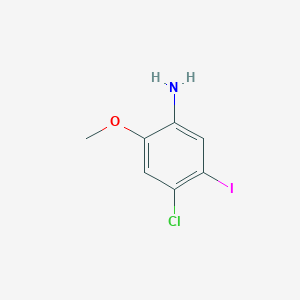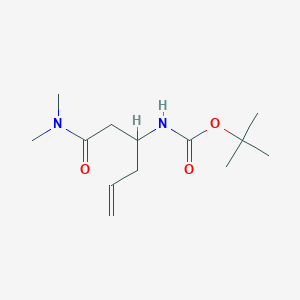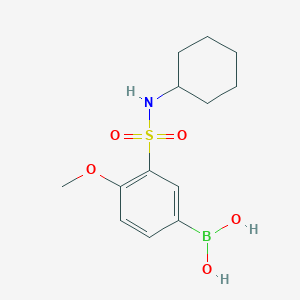
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid
Overview
Description
The compound “(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid” is a chemical substance with the CAS Number 874459-67-3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO5S . The molecular weight is 313.2 g/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 540.9±60.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Catalysis in Organic Reactions
Boronic acids, including derivatives like (3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid, play a significant role in organic chemistry, especially in catalysis. They are used to catalyze a range of reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, enabling the synthesis of complex, functionalized molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Formation of Cationic Rhodium Complexes
In inorganic chemistry, derivatives of boronic acids are involved in forming cationic rhodium complexes with tetraarylpentaborates. This process highlights the utility of boronic acids in synthesizing new materials with distinct chemical properties (Nishihara, Nara, & Osakada, 2002).
Macrocyclic Chemistry
Boronic acid derivatives are also crucial in macrocyclic chemistry. They are used to create complex macrocyclic compounds, which have applications in various fields, including materials science and pharmaceuticals (Fárfan et al., 1999).
Sensing Applications
In the field of sensing, boronic acids are increasingly utilized due to their ability to interact with diols and Lewis bases, making them effective in detecting various substances. This includes applications in biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).
Fluorescence and Photophysical Properties
Research into the photophysical properties of boronic acid derivatives like 3-Methoxyphenyl boronic acid (3MPBA) has been conducted to understand their behavior in different solvents. This research is crucial for developing new materials with specific optical properties, which can be applied in fields such as material science and sensor technology (Muddapur et al., 2016).
Food Industry Applications
In the food industry, the unique properties of boronic acids are explored for the specific reduction of fructose in food matrices, showing the potential of these compounds in modifying food composition and possibly in food preservation or processing (Pietsch & Richter, 2016).
Safety And Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
[3-(cyclohexylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-20-12-8-7-10(14(16)17)9-13(12)21(18,19)15-11-5-3-2-4-6-11/h7-9,11,15-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPHLFSLBBUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



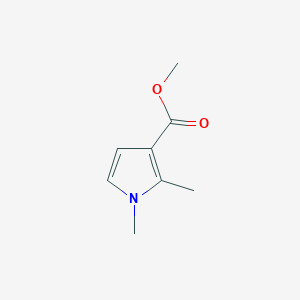
![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)

![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
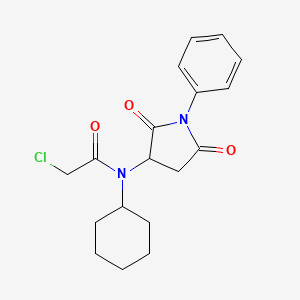
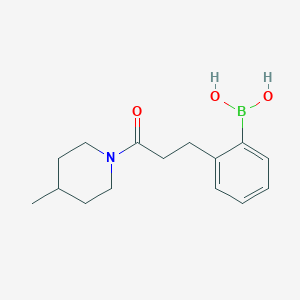
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)

![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)
